molecular formula C20H23N5O3 B12175029 1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide

1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12175029
M. Wt: 381.4 g/mol
InChI Key: FLPGSBDADVFFMB-UHFFFAOYSA-N
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Description

1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule recognized for its potential as a potent and selective kinase inhibitor. Its core structure is based on a dihydropyridone scaffold, a privileged chemotype in medicinal chemistry known for its ability to interact with the ATP-binding site of various kinases. This compound is specifically designed to investigate signaling pathways critical for cellular proliferation and survival. Preliminary research and supplier data indicate its primary research value lies in the study of cancer biology , where it serves as a chemical probe to elucidate the role of specific kinase targets in oncogenesis and tumor progression. Its mechanism of action involves competitive binding at the kinase active site, thereby inhibiting phosphorylation and subsequent downstream signaling events . Researchers utilize this compound in in vitro assays to assess its effects on cancer cell viability, apoptosis, and cell cycle dynamics, providing crucial insights for the development of novel targeted therapeutics. Its structure, featuring a 1,2,4-triazole moiety, contributes to key hydrogen bonding interactions that enhance its binding affinity and selectivity profile, making it a valuable tool for fundamental biochemical and pharmacological research.

Properties

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H23N5O3/c1-13-10-14(2)25(8-5-9-28-3)20(27)17(13)19(26)23-16-7-4-6-15(11-16)18-21-12-22-24-18/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,23,26)(H,21,22,24)

InChI Key

FLPGSBDADVFFMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CCCOC)C(=O)NC2=CC=CC(=C2)C3=NC=NN3)C

Origin of Product

United States

Preparation Methods

Hantzsch Condensation

The classical Hantzsch reaction enables the formation of 1,2-dihydropyridines via cyclocondensation of β-keto esters, aldehydes, and ammonia derivatives. For this compound, dimethyl 3-oxopentanedioate and 3-methoxypropylamine undergo condensation under reflux in ethanol, yielding the 1,2-dihydropyridine core.

Typical Procedure :

  • Reactants : Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate (1.0 eq), 3-methoxypropylamine (1.2 eq), ammonium acetate (catalyst).

  • Conditions : Ethanol, reflux (78°C), 12–24 hours.

  • Yield : 68–74%.

Ring Expansion of Isoxazole Derivatives

An alternative approach involves molybdenum hexacarbonyl [Mo(CO)₆]-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. This method provides regioselective access to 4-oxo-1,4-dihydropyridine-3-carboxylates with substituted aryl/alkyl groups at the 2- and 6-positions.

Key Steps :

  • Synthesis of methyl 2-(isoxazol-5-yl)-3-oxopropanoate via cycloaddition.

  • Ring expansion with Mo(CO)₆ in tetrahydrofuran (THF) at 60°C for 6 hours.

  • Acidic workup to isolate the 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Activation and Amidation with 3-(1H-1,2,4-Triazol-3-yl)Aniline

The carboxylic acid is converted to the corresponding carboxamide via activation followed by coupling with 3-(1H-1,2,4-triazol-3-yl)aniline.

Acyl Chloride Intermediate

Steps :

  • Activation : Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 2 hours.

  • Coupling : Reaction with 3-(1H-1,2,4-triazol-3-yl)aniline (1.2 eq) in the presence of triethylamine (TEA).

  • Yield : 75–82%.

Carbodiimide-Mediated Coupling

Procedure :

  • Activators : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

  • Solvent : Dry DMF or acetonitrile.

  • Conditions : Room temperature, 12–24 hours.

  • Yield : 70–80%.

Purification and Characterization

Purification Methods :

  • Column Chromatography : Silica gel with eluents such as DCM:MeOH (97:3).

  • Recrystallization : Ethanol/water mixtures for final product isolation.

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 1.70 (s, 6H, 2×CH₃), 3.25 (t, 2H, OCH₂), 3.40 (s, 3H, OCH₃), 7.19–7.51 (m, 4H, Ar-H), 8.58 (s, 1H, triazole-H).

  • LC-MS : m/z 397.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Advantages Limitations
Hantzsch CondensationCyclocondensation68–74One-pot synthesisModerate regioselectivity
Ring ExpansionMo(CO)₆-mediated expansion65–70High functional group toleranceRequires specialized catalysts
EDCI/HOBt CouplingAmide bond formation70–80Mild conditionsCost of reagents

Challenges and Optimization Strategies

  • Regioselectivity in Alkylation : Use of bulky bases (e.g., DBU) improves N1-selectivity over O-alkylation.

  • Triazole Stability : Avoid strong acids/bases during amidation to prevent triazole ring degradation.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Cu-Co/Al₂O₃) enable reuse in 3-methoxypropylamine synthesis.

Industrial-Scale Considerations

  • Continuous Flow Systems : Flash distillation and solid-liquid separation enhance throughput in ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate synthesis.

  • Green Chemistry : Solvent-free conditions or water-based workups reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridine rings, often using halogenated reagents[][3].

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

The following compounds share partial structural homology with the target molecule:

Compound Name / ID Core Structure Key Substituents Biological Activity (if reported)
Target Compound 1,2-dihydropyridine-2-oxo 3-methoxypropyl, 4,6-dimethyl, triazole-phenyl-carboxamide Not explicitly stated in evidence
Diethyl 8-cyano-7-(4-nitrophenyl)-... () Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, phenethyl, cyano, ester groups Synthetic intermediate; no bioactivity data
3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propionamide () 1,2-dihydropyridine-2-oxo Propionamide linker, tetrazole-phenyl Structural data only; activity unreported
Imidazolylindol-propanol () Indole-propanol Imidazole moiety Antifungal (MIC = 0.001 μg/mL vs. C. albicans)

Key Differences and Implications

  • Triazole vs. Tetrazole Moieties : The target compound’s 1H-1,2,4-triazol-3-yl group differs from the tetrazole in ’s analogue. Triazoles generally exhibit stronger hydrogen-bonding capacity and metabolic stability compared to tetrazoles, which may enhance target affinity or pharmacokinetics .
  • Methoxypropyl vs. Propionamide Linker : The methoxypropyl group in the target compound may improve solubility compared to the propionamide linker in ’s analogue, though this requires experimental validation.

Biological Activity

1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates various functional groups that may contribute to its biological activities, including a pyridine ring, a triazole moiety, and a carboxamide group. This article reviews the compound's biological activity based on diverse research findings.

  • Molecular Formula : C20H23N5O3
  • Molecular Weight : 381.4 g/mol
  • IUPAC Name : 1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]pyridine-3-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor or receptor modulator. The mechanism involves binding to the active sites of enzymes or receptors, thereby inhibiting their activity or modulating their function. This interaction can influence various signal transduction pathways critical for cellular processes, potentially leading to therapeutic effects against several diseases.

Antimicrobial Activity

Research indicates that 1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains.

Microorganism Activity Reference
Staphylococcus aureusStrong antibacterial activity
Escherichia coliModerate antibacterial activity
Candida albicansAntifungal activity

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Enzyme Inhibition

Inhibitory assays have shown that this compound can inhibit key enzymes involved in various metabolic pathways. For instance:

  • Enzyme Target : Enoyl-acyl carrier protein (ACP) reductase
    • Effect : Inhibition leads to disruption in fatty acid synthesis .

Study on Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) explored the antimicrobial activity of compounds similar in structure to 1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide. The results indicated a significant inhibition of Mycobacterium bovis BCG in both active and dormant states. Molecular docking studies confirmed strong binding affinities to the active site of the mycobacterial enoyl reductase enzyme .

Research on Anticancer Properties

A recent investigation into the anticancer effects of related compounds revealed that derivatives of this compound could induce apoptosis in various cancer cell lines. These findings suggest a promising avenue for further exploration in cancer therapeutics .

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the dihydropyridine core via cyclization of precursors such as substituted β-keto esters or enamines. Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) are often used to catalyze the reaction .
  • Step 2: Introduction of the 3-methoxypropyl group through alkylation or nucleophilic substitution. Solvents like DMF or THF are employed under reflux conditions .
  • Step 3: Coupling of the triazole-containing phenyl group via amidation or Suzuki-Miyaura cross-coupling. Microwave-assisted synthesis may enhance reaction efficiency .
    Key intermediates :
  • The dihydropyridine core intermediate (confirmed by NMR) .
  • Triazole-phenylamine precursor (characterized via LC-MS) .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, methoxypropyl protons appear as a triplet at δ 3.3–3.5 ppm, while the triazole proton resonates as a singlet near δ 8.5 ppm .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₄N₅O₃: 394.1878) .
  • X-ray Crystallography:
    • Resolves bond lengths and angles in the triazole-dihydropyridine system, critical for confirming stereoelectronic effects .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Methodological strategies :

  • Design of Experiments (DoE):
    • Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, DMF at 80°C with K₂CO₃ increased yields by 20% in analogous syntheses .
  • Microwave-Assisted Synthesis:
    • Reduces reaction time from 24 hours to 2–4 hours while maintaining >90% purity, as demonstrated for carboxamide derivatives .
  • Computational Screening:
    • Quantum chemical calculations (e.g., DFT) predict optimal reaction pathways, reducing trial-and-error experimentation .

Q. What computational methods effectively predict the reactivity and stability of intermediates?

  • Density Functional Theory (DFT):
    • Calculates transition-state energies to identify rate-limiting steps (e.g., amidation vs. cyclization barriers) .
  • Molecular Dynamics (MD) Simulations:
    • Models solvent effects on intermediate stability. Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates .

Q. How should discrepancies between theoretical and experimental spectral data be addressed?

  • Cross-Validation:
    • Compare experimental NMR shifts with computed values (using software like ACD/Labs or Gaussian). Discrepancies >0.5 ppm may indicate impurities or tautomerism .
  • Impurity Profiling:
    • Use HPLC-MS to detect byproducts (e.g., unreacted triazole precursors) and adjust purification protocols .

Q. What strategies elucidate the compound’s binding interactions with biological targets?

  • Molecular Docking:
    • Dock the compound into target protein pockets (e.g., kinases or CYP450 enzymes). The triazole moiety often forms hydrogen bonds with active-site residues .
  • Structure-Activity Relationship (SAR) Studies:
    • Modify substituents (e.g., methoxypropyl vs. ethyl groups) to assess effects on binding affinity. For example, bulkier groups may hinder target engagement .

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